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TMC647055

Antiviral Hepatology Virology

For cross-genotypic HCV studies, inconsistent NNI potency or unpredictable resistance patterns can derail DAA combination research. TMC647055 provides a validated finger-loop NS5B inhibitor (NNI-1) with precisely characterized binding (Kd <35 nM) across genotypes 1, 3, 4, and 6, and a distinct resistance profile (e.g., P495L mutation causing a 371-fold EC50 shift). Key features: • Genotypic coverage: EC50 values of 27-113 nM against GT 1, 3, 4, 6; inactivity against GT 2 serves as a reliable assay control. • Resistance profile: Specific RAVs (L392I, P495S/T/L) provide complementary selection pressure to nucleoside analogs and protease inhibitors. • Supply chain: Available in milligram to gram quantities for immediate global shipment with full analytical documentation.

Molecular Formula C32H38N4O6S
Molecular Weight 606.7 g/mol
CAS No. 1204416-97-6
Cat. No. B611405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMC647055
CAS1204416-97-6
SynonymsTMC-647055;  TMC 647055;  TMC647055.
Molecular FormulaC32H38N4O6S
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C
InChIInChI=1S/C32H38N4O6S/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37)
InChIKeyUOBYJVFBFSLCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TMC647055 Non-Nucleoside NS5B Inhibitor


TMC647055 is a macrocyclic indole-based, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, specifically targeting the finger-loop domain (NNI-1 site) [1]. It exhibits nanomolar potency in cellular replicon assays (EC50 = 82 nM) and minimal associated cytotoxicity (CC50 > 20 µM) [2]. The compound demonstrates a broad genotypic coverage profile with high binding affinity (Kd < 35 nM) across major HCV genotypes 1, 3, 4, and 6, distinguishing it from many other NNIs [3].

NS5B finger-loop (NNI-1) inhibitor Macrocyclic indole-based non-nucleoside inhibitor targeting the HCV polymerase NNI-1 site for polymerase mechanism studies.
Pan-genotypic research tool (genotypes 1,3,4,6) Reported nanomolar replicon activity across major HCV genotypes, with a defined inactivity gap for genotype 2 as a built-in control.
Low cytotoxicity in replicon models Reported CC50 > 20 µM, supporting antiviral mechanism studies without confounding cytotoxicity in cell-based HCV replicon assays.

Why TMC647055 Cannot Be Substituted


Substituting TMC647055 with another non-nucleoside NS5B inhibitor (NNI) such as Beclabuvir or Dasabuvir is not straightforward due to significant differences in binding site topology (finger-loop vs. thumb/palm domains), resulting genotypic coverage, and resistance profiles [1]. While many NNIs are effective primarily against HCV genotype 1, TMC647055 exhibits high-affinity binding across genotypes 1, 3, 4, and 6 [2]. Furthermore, the specific resistance-associated variants (RAVs) selected by TMC647055 (e.g., L392I, P495S/T/L) differ from those associated with other NNI classes, providing a distinct selection pressure and combinatorial value [3]. These molecular and virological distinctions mean that swapping TMC647055 for a generic NNI can drastically alter experimental outcomes, particularly in cross-genotypic studies or combination therapy models where a broad and predictable resistance barrier is required.

Binding site mismatch TMC647055 targets the finger-loop (NNI-1) domain. Other NNIs (e.g., Beclabuvir, Dasabuvir) bind thumb or palm sites; direct replacement may shift polymerase inhibition profiles and genotypic responses.
Genotypic coverage gap Most NNIs show limited activity beyond genotype 1, whereas TMC647055 maintains high affinity across genotypes 1,3,4,6. Substituting with a genotype-1-focused inhibitor may lose pan-genotypic study capability.
Distinct resistance variants TMC647055 selects unique NS5B mutations (e.g., L392I, P495S/T/L) with a specific genetic barrier. Alternative NNI classes elicit different resistance pathways, altering combinatorial study designs.

TMC647055 Differentiation Evidence


Cross-Genotypic Inhibitory Coverage

TMC647055 maintains high-affinity binding across a broader range of HCV genotypes compared to many NNI-1 site inhibitors, which often have limited activity beyond genotype 1 [1]. In a transient replicon assay evaluating clinical isolates, the median EC50 for TMC647055 was ≤ 113 nM for genotypes 1a, 1b, 3a, 4a, and 6a [2]. This is in contrast to its significantly reduced activity against genotype 2a (EC50 = 12.53 µM) and 2b (EC50 > 28.7 µM), a well-defined gap [2].

Genotypic EC50
Cross-study comparable
Median EC50 ≤ 113 nM for genotypes 1a, 1b, 3a, 4a, 6a; >200-fold reduction for genotype 2a/2b
Supports pan-genotypic replicon assay design with genotype 2 as negative control
Transient replicon assay using chimeric patient-isolate NS5B sequences
Antiviral Hepatology Virology

Unique NS5B Resistance Mutations

The resistance profile of TMC647055 is characterized by specific mutations in the NS5B NNI-1 binding pocket with precisely quantified impacts on susceptibility [1]. In vitro resistance selection identified key mutations L392I, P495S, P495T, and P495L, which result in EC50 fold changes of 9-, 51-, 45-, and 371-fold, respectively, against the genotype 1b replicon [2]. This profile is distinct from nucleoside inhibitors (e.g., sofosbuvir with S282T) and other NNI classes, providing a defined genetic barrier.

Resistance shift
Head-to-head
EC50 fold change: L392I (9×), P495S (51×), P495T (45×), P495L (371×) vs wild-type GT1b
Enables defined resistance pathway modeling and combination partner evaluation
Transient genotype 1b replicon; distinct from nucleoside-inhibitor resistance
Drug Resistance Molecular Virology Pharmacology

High-Affinity Cross-Genotypic Binding

Surface plasmon resonance (SPR) analysis shows TMC647055 binds to the NS5B polymerase with a median equilibrium dissociation constant (Kd) of less than 35 nM for genotypes 1a, 1b, 3a, 4a, and 6a [1]. This high affinity is a key differentiator from its own weak binding to genotype 2b (Kd = 880 nM), a >20-fold difference that explains its lack of activity against this subtype [2]. This quantitative binding data provides a biophysical rationale for its broad genotypic coverage.

Binding affinity
Class-level
Kd < 35 nM for genotypes 1a,1b,3a,4a,6a; >20-fold weaker for genotype 2b (Kd = 880 nM)
Supports biophysical probe use and correlates with cellular potency across genotypes
SPR with recombinant NS5B; binding data aligns with genotypic activity gap
Biophysics Drug Discovery Enzymology

TMC647055 Research & Industrial Applications


Cross-Genotypic HCV Replicon Assays

TMC647055 is an optimal probe for studies requiring an NS5B NNI with validated activity across genotypes 1, 3, 4, and 6. Its well-defined potency against these genotypes (EC50 range: 27-113 nM) allows for consistent, comparable inhibition across diverse experimental panels, while its inactivity against genotype 2 (EC50 > 12.5 µM) serves as a reliable assay control [1].

Drug Resistance Evolution & Profiling

The compound's well-characterized resistance profile makes it a superior tool for resistance studies. The specific, quantifiable impact of key mutations (e.g., P495L causing a 371-fold shift in EC50) provides a high-signal, predictable system for investigating viral fitness costs, barrier to resistance, and the mechanism of action of combination partners [2].

Combination Therapy with NS3/4A & NS5A Inhibitors

TMC647055 has a documented clinical and preclinical history of synergistic or additive effects with other DAAs like simeprevir and samatasvir. For research developing multi-drug regimens, TMC647055 offers a validated, non-nucleoside component with a distinct resistance pathway (NNI-1 site) that is complementary to nucleoside analogs and other inhibitor classes [3].

NS5B Polymerase Conformational Dynamics

With a precisely measured high binding affinity (Kd < 35 nM) and a defined mechanism of locking the polymerase in an open, inactive conformation, TMC647055 is an ideal biophysical tool for studies using SPR, X-ray crystallography, or cryo-EM to investigate the structural dynamics of the HCV replication complex [4].

Application
Selection Property
Validation Focus
Cross-genotypic HCV replicon studies
Pan-genotypic NS5B NNI active against genotypes 1,3,4,6
Replicon EC50 profiling; genotype 2 control to confirm target specificity
Drug resistance evolution & profiling
Well-characterized resistance mutations with quantifiable EC50 shifts
Mutation panel validation (L392I, P495S/T/L); fitness cost and barrier studies
Combination DAA regimen research
Distinct NNI-1 resistance pathway complementary to NS3/4A and NS5A inhibitors
Synergy/additivity analysis with simeprevir, samatasvir, or nucleoside analogs
NS5B polymerase conformational studies
High-affinity binder (Kd < 35 nM) locking polymerase in open conformation
SPR, X-ray crystallography, or cryo-EM to probe polymerase dynamics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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